1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a naphthalene sulfonyl group, an azetidine ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Naphthalen-1-ylsulfonyl Azetidine: This step involves the reaction of naphthalene sulfonyl chloride with azetidine in the presence of a base such as triethylamine.
Coupling with Piperidine-4-carboxamide: The naphthalen-1-ylsulfonyl azetidine is then coupled with piperidine-4-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The naphthalene sulfonyl group may interact with enzymes or receptors, while the azetidine and piperidine rings can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid.
Naphthalene Sulfonyl Compounds: Compounds like naphthalene-2-sulfonic acid.
Uniqueness
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the naphthalene sulfonyl group, azetidine ring, and piperidine carboxamide moiety in a single molecule allows for diverse applications and interactions that are not typically seen in simpler compounds.
Properties
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylazetidin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c20-19(23)15-8-10-21(11-9-15)16-12-22(13-16)26(24,25)18-7-3-5-14-4-1-2-6-17(14)18/h1-7,15-16H,8-13H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQAJJFVMKNLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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